Cas no 1355969-64-0 (5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine)

5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- AMY26928
- 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
-
- MDL: MFCD23883941
- Inchi: 1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)12-2-1-11-8/h3-4,11H,1-2H2
- InChI Key: WWANOELSZZMXOF-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC2=C1NCCO2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 167
- Topological Polar Surface Area: 21.3
- XLogP3: 1.9
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3034648-0.25g |
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
1355969-64-0 | 95% | 0.25g |
$481.0 | 2023-09-06 | |
Aaron | AR021R99-100mg |
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1355969-64-0 | 95% | 100mg |
$406.00 | 2025-02-14 | |
Aaron | AR021R99-10g |
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1355969-64-0 | 95% | 10g |
$4347.00 | 2023-12-16 | |
eNovation Chemicals LLC | Y1002241-5g |
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1355969-64-0 | 95% | 5g |
$2100 | 2024-07-24 | |
Alichem | A019099799-25g |
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1355969-64-0 | 95% | 25g |
5,278.26 USD | 2021-06-17 | |
Enamine | EN300-3034648-0.5g |
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
1355969-64-0 | 95% | 0.5g |
$758.0 | 2023-09-06 | |
Enamine | EN300-3034648-2.5g |
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
1355969-64-0 | 95% | 2.5g |
$1970.0 | 2023-09-06 | |
Aaron | AR021R99-50mg |
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1355969-64-0 | 95% | 50mg |
$281.00 | 2025-02-14 | |
Enamine | EN300-3034648-0.05g |
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
1355969-64-0 | 95% | 0.05g |
$227.0 | 2023-09-06 | |
Aaron | AR021R99-5g |
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1355969-64-0 | 95% | 5g |
$3455.00 | 2023-12-16 |
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine Related Literature
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
Additional information on 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Introduction to 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No: 1355969-64-0)
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine, identified by its Chemical Abstracts Service number (CAS No) 1355969-64-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzoxazine class, a structural motif known for its broad range of biological activities and potential therapeutic applications. The presence of fluorine atoms at the 5th and 7th positions introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.
The benzoxazine core is a six-membered aromatic ring system containing an oxygen atom and an azine group. This structural framework is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine substituents into the benzoxazine ring can modulate these properties by influencing the compound's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. In recent years, there has been a growing interest in fluorinated benzoxazines due to their enhanced bioavailability and improved pharmacological efficacy.
One of the most compelling aspects of 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine is its potential application in the development of novel therapeutic agents. The fluorine atoms can act as pharmacophores, enhancing the compound's interaction with biological targets such as enzymes and receptors. This modification can lead to increased potency and selectivity, which are critical factors in drug design. Additionally, the dihydro substitution at the 3rd and 4th positions introduces conformational flexibility, allowing for optimal binding to biological targets.
Recent studies have highlighted the significance of fluorinated heterocycles in medicinal chemistry. For instance, fluorinated benzoxazines have been shown to exhibit potent activity against various disease states, including cancer and infectious diseases. The ability of these compounds to modulate key biological pathways makes them attractive for therapeutic intervention. Specifically, 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine has been investigated for its potential role in inhibiting specific enzymes involved in tumor growth and progression. Preliminary findings suggest that this compound may disrupt critical signaling pathways that drive cancer cell proliferation.
The synthesis of 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms typically requires specialized synthetic methodologies to achieve regioselective fluorination. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the benzoxazine ring efficiently. These synthetic strategies are crucial for producing sufficient quantities of the compound for preclinical and clinical studies.
In addition to its pharmacological potential, 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine has been explored for its chemical stability and compatibility with various pharmaceutical formulations. The presence of fluorine atoms enhances the compound's resistance to metabolic degradation, which is essential for maintaining therapeutic efficacy over time. Furthermore, the benzoxazine core exhibits good solubility in both water and organic solvents, making it suitable for formulation into diverse drug delivery systems.
The impact of fluorine substitution on the electronic properties of benzoxazines has been a focus of recent research. Fluorine atoms are known to exert electron-withdrawing effects through hyperconjugation and inductive effects. This can lead to changes in the compound's reactivity and interaction with biological targets. By carefully tuning the position and type of fluorine substituents, researchers can fine-tune these electronic properties to achieve desired pharmacological outcomes. For example, electron-deficient aromatic systems created by fluorination can enhance binding affinity to certain enzymes or receptors.
The biological evaluation of 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine has revealed promising results in preclinical models. In vitro studies have demonstrated its ability to inhibit key enzymes associated with cancer cell proliferation and survival. Additionally,in vivo studies have shown that this compound can effectively reduce tumor growth in animal models without significant toxicity. These findings support further investigation into its potential as a therapeutic agent for various types of cancer.
The development of novel drug candidates often involves extensive structural optimization to improve potency、selectivity、and pharmacokinetic properties。5,7-Difluoro -3,4-Dihydro -2H -1,4-Benzoxazine represents an example where strategic modification has led to a promising lead compound。Future research will focus on refining its chemical structure,investigating its mechanism of action,and evaluating its safety profile in human clinical trials。These efforts are essential for translating preclinical findings into effective treatments for patients worldwide。
1355969-64-0 (5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine) Related Products
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)


